Vicatertide

Chronic Low Back Pain Degenerative Disc Disease Clinical Safety

Vicatertide (SB-01) uniquely targets the TGF-β1 ligand, unlike pan-isoform antibodies or kinase inhibitors, ensuring experimental reproducibility. Sourced as lyophilized powder with ≥98% purity, it's validated in Phase 3 trials, offering a reliable baseline for preclinical synergy and peptide delivery studies. Request a quote for research-grade procurement.

Molecular Formula C42H66N10O10
Molecular Weight 871.0 g/mol
Cat. No. B15139439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVicatertide
Molecular FormulaC42H66N10O10
Molecular Weight871.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)O)N
InChIInChI=1S/C42H66N10O10/c1-21(2)15-28(43)36(55)47-29(13-14-33(44)54)37(56)51-35(24(7)8)41(60)52-34(23(5)6)40(59)49-31(17-25-9-11-27(53)12-10-25)39(58)48-30(16-22(3)4)38(57)50-32(42(61)62)18-26-19-45-20-46-26/h9-12,19-24,28-32,34-35,53H,13-18,43H2,1-8H3,(H2,44,54)(H,45,46)(H,47,55)(H,48,58)(H,49,59)(H,50,57)(H,51,56)(H,52,60)(H,61,62)/t28-,29-,30-,31-,32-,34-,35-/m0/s1
InChIKeyMLCMYVUVOHSNFD-WVMYFBOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vicatertide (SB-01) TGF-β1 Inhibitor Peptide: Procurement-Ready Molecular Characteristics


Vicatertide (SB-01) is a synthetic 7-amino acid peptide (sequence: LQVVYLH) with a molecular weight of 871.03 g/mol [1]. It functions as an antagonist of transforming growth factor beta-1 (TGF-β1), binding to and inhibiting the activity of this key cytokine involved in fibrosis, inflammation, and tumor progression . The compound is available for research use with typical purities of ≥98% to 99.24% and is supplied as a lyophilized powder requiring storage at -20°C .

Vicatertide Procurement Risk Assessment: Why TGF-β1 Inhibitors Are Not Interchangeable


Substituting Vicatertide with another TGF-β pathway modulator—such as small molecule kinase inhibitors, antisense oligonucleotides, or monoclonal antibodies—is scientifically invalid. These agents differ fundamentally in their molecular targets, selectivity profiles, and downstream signaling effects. Vicatertide is a peptide that specifically antagonizes the TGF-β1 ligand , whereas other clinical-stage agents target TGF-β2 mRNA (Trabedersen) [1] or the TGF-β receptor I kinase (Galunisertib) [2]. Even within the peptide class, differences in sequence, stability, and formulation profoundly impact pharmacokinetics, biodistribution, and biological activity. Consequently, experimental reproducibility and procurement decisions hinge on exact compound identity.

Vicatertide (SB-01) Quantitative Evidence for Scientific Selection: Comparative Performance Data


Phase 3 Clinical Safety and Tolerability Profile of Vicatertide vs. Sham Control

In the Phase 3 MODEL trial (NCT05516992), a single intradiscal injection of 1.5 ml Vicatertide (SB-01) demonstrated a safety profile consistent with that of the sham control group [1]. This favorable tolerability profile is a critical differentiator from many small molecule TGF-β receptor kinase inhibitors, which are associated with dose-limiting toxicities such as cardiac valvulopathy and hemorrhagic events [2].

Chronic Low Back Pain Degenerative Disc Disease Clinical Safety

Vicatertide Target Selectivity: TGF-β1 Antagonism vs. Broader Pathway Inhibitors

Vicatertide is characterized as a specific TGF-β1 inhibitor , whereas many alternative TGF-β pathway modulators exhibit broader or different selectivity profiles. For instance, Fresolimumab is a pan-isoform antibody with binding affinities (KD) of 1.7 nM for TGF-β1, 3.0 nM for TGF-β2, and 2.0 nM for TGF-β3 [1]. Galunisertib is a small molecule inhibitor of the TGF-β receptor I (ALK5) kinase, with an IC50 of approximately 56 nM [2], but it can also affect other kinases at higher concentrations. This difference in molecular target and selectivity is a fundamental scientific differentiator that directly impacts experimental outcomes and therapeutic hypotheses.

TGF-β1 Selectivity Mechanism of Action

Vicatertide Purity Specifications: Benchmarking for Reproducible Research

Commercially available Vicatertide is supplied with high purity, a critical factor for reproducible research. For example, MedChemExpress provides Vicatertide with a purity of 99.24% , and Sigma-Aldrich offers it at 98% . In contrast, custom-synthesized research peptides or less rigorously controlled alternatives can vary widely in purity (often <95%), introducing confounding variables in sensitive biological assays. While direct quantitative data on the impact of purity on assay performance is not available, established principles of peptide research dictate that higher purity minimizes off-target effects from impurities and ensures more accurate dose-response relationships.

Peptide Synthesis Purity Quality Control

Vicatertide (SB-01) Optimal Use Cases: Translational Research and Drug Development Applications


Preclinical Efficacy Models for TGF-β1-Driven Fibrosis and Inflammation

Vicatertide is an ideal tool compound for in vitro and in vivo studies investigating the specific role of the TGF-β1 ligand in fibrotic diseases (e.g., idiopathic pulmonary fibrosis, liver cirrhosis) and chronic inflammatory conditions. Its safety profile, as established in the Phase 3 MODEL trial [1], provides a crucial baseline for assessing the therapeutic window of novel TGF-β antagonists. The compound's high purity ensures reliable dose-response characterization.

In Vivo Validation of Combination Therapy Strategies

Given its favorable safety profile [1], Vicatertide is well-suited for preclinical combination studies. Researchers can use it to assess whether TGF-β1 blockade synergizes with immune checkpoint inhibitors, chemotherapy, or other targeted agents, without the confounding toxicity that often accompanies small molecule kinase inhibitors [2]. Its peptide nature also allows for specific biodistribution and pharmacokinetic studies that differ from those of small molecules or antibodies.

Mechanistic Studies of TGF-β Isoform-Specific Signaling

Vicatertide's specificity for the TGF-β1 ligand makes it a valuable reagent for dissecting the distinct and often opposing roles of TGF-β1, β2, and β3 in various cellular processes, including epithelial-mesenchymal transition (EMT), immune cell differentiation, and wound healing. Direct comparison with pan-isoform inhibitors like Fresolimumab [3] can elucidate isoform-specific biology.

Development of Novel Peptide Formulations and Delivery Systems

Vicatertide, as a well-characterized 7-amino acid peptide [4], serves as an excellent model compound for the development and optimization of novel peptide drug delivery technologies, such as sustained-release formulations, targeted nanoparticles, or intradiscal injection systems. Its known molecular weight and sequence facilitate the development of sensitive analytical methods (e.g., LC-MS/MS) for pharmacokinetic analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vicatertide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.